lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is a compound that combines lithium with an imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. The lithium ion in this compound can potentially enhance its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of 1-methyl-1H-imidazole: This can be achieved through the methylation of imidazole using methanol under acid-catalyzed conditions.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be done through a cyclopropanation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carboxylate group, potentially converting it to an alcohol or aldehyde.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the imidazole ring.
Scientific Research Applications
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biomolecules.
Industry: It can be used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the lithium ion may enhance the compound’s binding affinity and reactivity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative without the cyclopropane and carboxylate groups.
Cyclopropane Carboxylic Acid: Contains the cyclopropane and carboxylate groups but lacks the imidazole ring.
Lithium Imidazole: Combines lithium with an imidazole ring but lacks the cyclopropane and carboxylate groups.
Uniqueness
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is unique due to the combination of its structural features The presence of the lithium ion, imidazole ring, cyclopropane ring, and carboxylate group provides a distinct set of chemical properties and reactivity
Properties
Molecular Formula |
C8H9LiN2O2 |
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Molecular Weight |
172.1 g/mol |
IUPAC Name |
lithium;1-(1-methylimidazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H10N2O2.Li/c1-10-5-4-9-6(10)8(2-3-8)7(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
PTPDIIZWKQEXMT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C=CN=C1C2(CC2)C(=O)[O-] |
Origin of Product |
United States |
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